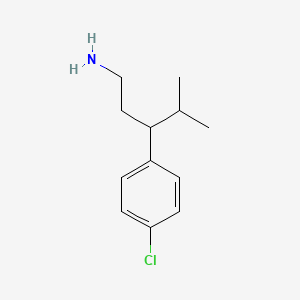

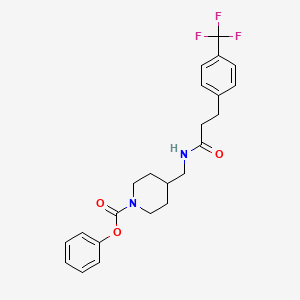

![molecular formula C9H18ClNO B2651667 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride CAS No. 1909348-52-2](/img/structure/B2651667.png)

3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is a chemical compound with the CAS Number: 1909348-52-2 . It has a molecular weight of 191.7 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H . The InChI key is MWBZTJHOCHLOPV-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of 8-oxa-2-azaspiro[4.5]decane involves reactions with compounds containing pharmacophoric groups . The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 191.7 .Applications De Recherche Scientifique

Crystal Structure and Synthesis

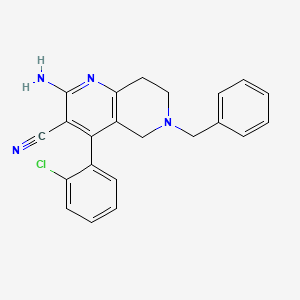

- Synthesis and Crystal Structure : The compound 4-(dichloroacetyl)-1-oxa-4-azaspiro[4. 5] decane, related to the target compound, was synthesized and its crystal structure analyzed, revealing a chiral nature and a chair conformation of the cyclohexyl ring (Wen, 2002).

Biological Activity and Applications

- Potential Biological Activities : Compounds like 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane, which include the target compound's structural features, have significant biological activities, making them important targets for chemical synthesis (Sinibaldi & Canet, 2008).

Pharmacological Studies

- Muscarinic Receptor Agonist : YM796, a compound structurally related to 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride, exhibits M1 agonistic activity and has been explored for its potential to ameliorate cognitive impairment (Wanibuchi et al., 1994).

Structural Studies

- Spiro Lactam-Lactones : Research on 3-methyl-2-oxa-6-azaspiro[4.5]decane-1,7-dione, a structurally similar compound, showed that its lactone rings adopt an envelope conformation, with molecules joined through hydrogen bonds (Zukerman-Schpector et al., 1999).

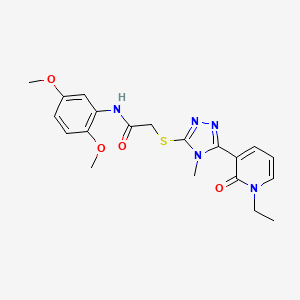

Drug Discovery Modules

- Multifunctional Modules for Drug Discovery : Novel thia/oxa-azaspiro[3.4]octanes, including structures similar to the target compound, have been synthesized to act as multifunctional and structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).

Synthesis Techniques

- Synthesis of 8-oxa-2-azaspiro[4.5]decane : A convenient synthesis method for 8-oxa-2-azaspiro[4.5]decane, closely related to the target compound, has been developed, highlighting its potential for producing biologically active compounds (Ogurtsov & Rakitin, 2020).

Mécanisme D'action

While the specific mechanism of action for 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is not mentioned in the search results, synthesized 8-oxa-2-azaspiro[4.5]decane derivatives have exhibited biological activity . They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation, and as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBZTJHOCHLOPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCOCC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2651587.png)

![N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine](/img/structure/B2651588.png)

![2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2651589.png)

![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2651595.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B2651597.png)

![N-(3-cyanothiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651599.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2651605.png)